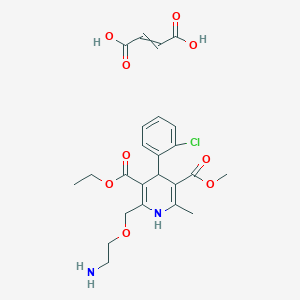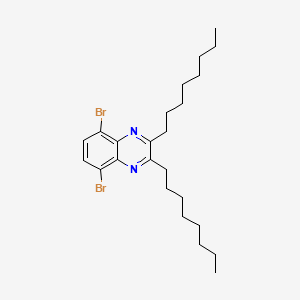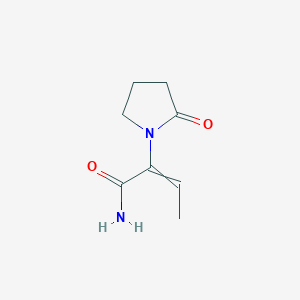![molecular formula C20H27NOSi B13385214 2-[Diphenyl[(trimethylsilyl)oxy]methyl]pyrrolidine](/img/structure/B13385214.png)
2-[Diphenyl[(trimethylsilyl)oxy]methyl]pyrrolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[Diphenyl[(trimethylsilyl)oxy]methyl]pyrrolidine is a chemical compound with the molecular formula C20H27NOSi and a molecular weight of 325.53 g/mol . It is known for its applications in organic synthesis, particularly as a catalyst in various chemical reactions. The compound is characterized by its pyrrolidine ring, which is substituted with a diphenyl(trimethylsilyloxy)methyl group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Diphenyl[(trimethylsilyl)oxy]methyl]pyrrolidine typically involves the following steps :
Initial Reaction: 2-pyrrolidinemethanol is reacted with a diphenylmethanol derivative in the presence of a base to form a diphenylpyrrolidinemethanol complex.
Silylation: The resulting complex is then treated with trimethylchlorosilane (TMSCl) under basic conditions to introduce the trimethylsilyl group.
Purification: The final product is purified through standard techniques such as column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-[Diphenyl[(trimethylsilyl)oxy]methyl]pyrrolidine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form simpler derivatives.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Reagents such as halides or other nucleophiles can be used to replace the trimethylsilyl group.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized pyrrolidine derivatives.
Applications De Recherche Scientifique
2-[Diphenyl[(trimethylsilyl)oxy]methyl]pyrrolidine has several scientific research applications :
Chemistry: It is used as a catalyst in organic synthesis, particularly in enantioselective reactions.
Biology: The compound can be used in the synthesis of biologically active molecules.
Industry: The compound is used in the production of fine chemicals and advanced materials.
Mécanisme D'action
The mechanism of action of 2-[Diphenyl[(trimethylsilyl)oxy]methyl]pyrrolidine involves its role as a catalyst in various chemical reactions . The compound facilitates the formation of reactive intermediates, which then undergo further transformations to yield the desired products. The molecular targets and pathways involved depend on the specific reaction being catalyzed.
Comparaison Avec Des Composés Similaires
Similar Compounds
Some compounds similar to 2-[Diphenyl[(trimethylsilyl)oxy]methyl]pyrrolidine include[5][5]:
- (S)-2-[Diphenyl[(trimethylsilyl)oxy]methyl]pyrrolidine
- ®-2-[Diphenyl[(trimethylsilyl)oxy]methyl]pyrrolidine
Uniqueness
The uniqueness of this compound lies in its specific structural configuration and its effectiveness as a catalyst in enantioselective reactions. Its ability to facilitate the formation of chiral products with high selectivity makes it valuable in various fields of research and industry.
Propriétés
IUPAC Name |
[diphenyl(pyrrolidin-2-yl)methoxy]-trimethylsilane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27NOSi/c1-23(2,3)22-20(19-15-10-16-21-19,17-11-6-4-7-12-17)18-13-8-5-9-14-18/h4-9,11-14,19,21H,10,15-16H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSUHWMSTWSSNOW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)OC(C1CCCN1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27NOSi |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-6-(3-phenylprop-2-enoxy)oxane-3,4,5-triol](/img/structure/B13385142.png)
![4-[(4-Fluorophenyl)methyl]pyrrolidine-2-carboxylic acid;hydrochloride](/img/structure/B13385151.png)
![2,8-Dihydroxy-3-methoxy-7-(beta-D-xylopyranosyloxy)[1]benzopyrano[5,4,3-cde][1]benzopyran-5,10-dione; 3'-O-Methyl-4-O-(beta-D-xylopyranosyl)ellagic acid](/img/structure/B13385159.png)


![6-N-cyclopropyl-9-[4-[(2-methylpropan-2-yl)oxymethyl]cyclopent-2-en-1-yl]purine-2,6-diamine](/img/structure/B13385172.png)



![2-(7,8-Difluoro-6,11-dihydrobenzo[c][1]benzothiepin-11-yl)-11-hydroxy-5-oxa-1,2,8-triazatricyclo[8.4.0.03,8]tetradeca-10,13-diene-9,12-dione](/img/structure/B13385184.png)


![N-[(Dimethylamino)methylene]-2'-O-methylguanosine](/img/structure/B13385201.png)
